molecular formula C17H13F3N2O3 B2652087 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-37-8

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2652087
CAS No.: 860784-37-8
M. Wt: 350.297
InChI Key: XHZJXTNRDSORJC-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenol with a suitable alkylating agent to form the 4-methoxyphenoxy derivative. This intermediate is then reacted with a trifluoromethyl-substituted benzohydrazide under cyclization conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the methoxyphenoxy and trifluoromethyl groups, resulting in different chemical properties and applications.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole:

    3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: Contains the trifluoromethyl group but lacks the methoxyphenoxy group, affecting its chemical behavior and applications.

Uniqueness

The presence of both the methoxyphenoxy and trifluoromethyl groups in 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-23-13-5-7-14(8-6-13)24-10-15-21-16(22-25-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJXTNRDSORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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